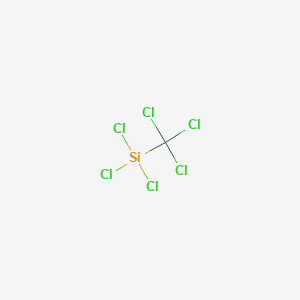

Trichloro(trichloromethyl)silane

Description

Context within the Organosilicon Chemical Landscape

Organosilicon compounds are defined by the presence of at least one carbon-silicon (C-Si) bond. scienceinfo.comwikipedia.org This class of compounds is vast and diverse, ranging from simple molecules like tetramethylsilane (B1202638) to complex polymers like silicones. scienceinfo.combritannica.com The C-Si bond is longer and weaker than the C-C bond, and due to the difference in electronegativity between carbon (2.55) and silicon (1.90), the bond is polarized towards the carbon atom. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

Within this landscape, Trichloro(trichloromethyl)silane belongs to a subgroup of halosilanes, specifically perchloroorganosilicon compounds. Unlike more common organosilanes that feature alkyl or aryl groups (like methyl or phenyl groups), every position on the silicon and the adjacent carbon in CCl₃SiCl₃ is occupied by a chlorine atom. scienceinfo.comwikipedia.org This complete chlorination significantly influences its reactivity, making it a valuable, though specialized, member of the organosilicon family. Its chemistry is often compared and contrasted with other chlorosilanes such as methyltrichlorosilane (B1216827) (CH₃SiCl₃) and trichloro(chloromethyl)silane (CH₂ClSiCl₃). wikipedia.orgwikipedia.org

Foundational Characteristics of Silane-Based Compounds

Silanes are silicon analogues of alkanes, with the general formula SiₙH₂ₙ₊₂. britannica.com The simplest silane (B1218182) is SiH₄. britannica.comgantrade.comdakenchem.com A key feature of silane chemistry is the reactivity of the silicon-hydrogen (Si-H) bond, which is weaker and has a reversed polarity compared to the carbon-hydrogen (C-H) bond. wikipedia.org This makes silanes highly reactive; for instance, SiH₄ is pyrophoric, meaning it ignites spontaneously in air. britannica.comwikipedia.org

Key characteristics of silane-based compounds include:

Bonding: Silicon's ability to form strong, stable bonds with various elements, particularly oxygen, is fundamental to silicone chemistry. scienceinfo.comiust.ac.ir The Si-O bond is significantly strong. wikipedia.org

Reactivity: The introduction of halogen atoms, such as chlorine, to the silicon atom creates highly reactive sites. Chlorosilanes readily react with water (hydrolysis) to form silanols (R₃SiOH), which can then condense to form siloxane polymers (-Si-O-Si-). scienceinfo.com

Thermal Stability: Many organosilicon compounds exhibit high thermal stability. gantrade.com For example, silicone resins derived from methyltrichlorosilane can be stable up to 550 °C in a vacuum. wikipedia.org

Versatility: The ability to substitute hydrogen atoms with organic groups or halogens allows for the synthesis of a vast array of organosilicon molecules with tailored properties, including siloxanes, silanols, and silazanes. iust.ac.ir

This compound exemplifies the high reactivity of chlorosilanes. The presence of six chlorine atoms makes the silicon atom highly electrophilic and susceptible to nucleophilic substitution, while the C-Si bond can also be cleaved under certain conditions.

Significance in Advanced Organic and Inorganic Synthesis

This compound serves as a specialized building block in chemical synthesis. Its primary utility lies in its ability to introduce the trichloromethyl (-CCl₃) or trichlorosilyl (B107488) (-SiCl₃) moieties into other molecules.

One notable application involves its use in alkylation reactions. For instance, it can react with benzene (B151609) in the presence of a catalyst like aluminum chloride to produce (triphenylmethyl)trichlorosilane. This reaction demonstrates its role as a precursor in creating more complex organosilicon structures.

While less common than its methyl-substituted counterpart, trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS), which is used to synthesize 2,2,2-trichloromethylcarbinols, the reactivity profile of CCl₃SiCl₃ suggests its potential in similar transformations where a highly chlorinated, sterically hindered group is required. organic-chemistry.orgacs.org The development of methods for the in situ generation of related reagents like CCl₃-TMS from chloroform (B151607) and a chlorosilane highlights a synthetic strategy that could potentially be adapted for reactions involving this compound, expanding its utility in complex organic synthesis. organic-chemistry.orgacs.org

Data Tables

Table 1: Physical and Chemical Properties of Trichloro(methyl)silane

| Property | Value |

| Molecular Formula | CH₃Cl₃Si |

| Molar Mass | 149.47 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 1.273 g·cm⁻³ wikipedia.org |

| Melting Point | -77 °C wikipedia.org |

| Boiling Point | 66 °C wikipedia.org |

| Synonyms | Methyltrichlorosilane wikipedia.org |

Table 2: Physical and Chemical Properties of Trichloro(chloromethyl)silane

| Property | Value |

| Molecular Formula | CH₂Cl₄Si wikipedia.org |

| Molar Mass | 183.91 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 118 °C wikipedia.org |

| Reactivity | Reacts with water wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(trichloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl6Si/c2-1(3,4)8(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUUHVWMPSPGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066262 | |

| Record name | Silane, trichloro(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17760-13-3 | |

| Record name | Trichloro(trichloromethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17760-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017760133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(trichloromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloro(trichloromethyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7U45GV5FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trichloro Trichloromethyl Silane Ccl₃sicl₃

Catalyzed Reactions for Direct Synthesis

The direct synthesis of trichloro(trichloromethyl)silane from silicon tetrachloride and chloroform (B151607) presents significant chemical challenges. However, related reactions involving the formation of a carbon-silicon bond with a trichloromethyl group are known, primarily through the use of more reactive silicon species or alternative reagents.

The direct reaction between silicon tetrachloride and chloroform to form this compound is not a prominent reaction in the chemical literature. The stability of the starting materials and the difficulty in selectively forming the C-Si bond under typical catalytic conditions make this transformation challenging.

Research into the synthesis of related compounds, such as the in-situ formation of trimethyl(trichloromethyl)silane (B1229197), offers a glimpse into the conditions required for such transformations. In one studied method, trimethyl(trichloromethyl)silane is generated from chlorotrimethylsilane (B32843) and chloroform using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. This highly reactive intermediate is then used for subsequent reactions. While not a direct synthesis of this compound, this demonstrates a viable route to forming the trichloromethyl-silicon bond.

Another area of related synthesis involves the high-temperature reactions of chlorosilanes. For instance, the synthesis of chloromethyltrichlorosilane has been achieved through the liquid-phase chlorination of methyltrichlorosilane (B1216827), utilizing a catalyst mixture of ferric chloride and benzoyl peroxide. This process, however, starts from a pre-functionalized silane (B1218182) rather than silicon tetrachloride.

The table below summarizes catalysts and conditions used in related syntheses, which could theoretically be adapted for the direct synthesis of this compound, although specific research on this direct reaction is scarce.

| Catalyst System | Reactants | Product | Reaction Conditions | Yield (%) |

| LiHMDS | Chlorotrimethylsilane, Chloroform | Trimethyl(trichloromethyl)silane (in situ) | THF, < -60 °C | Not reported for isolated product |

| Ferric chloride, Benzoyl peroxide | Methyltrichlorosilane, Chlorine | Chloromethyltrichlorosilane | 55-65 °C | 70-80% conversion, 95% selectivity |

Table 1: Catalytic Systems in Related Silane Syntheses

This table is for illustrative purposes and highlights related synthetic methods, as direct catalytic synthesis of this compound from silicon tetrachloride and chloroform is not well-documented.

Detailed Research Findings

The primary challenge in the direct synthesis of this compound from silicon tetrachloride and chloroform lies in the activation of the C-H bond in chloroform and the Si-Cl bond in silicon tetrachloride to facilitate C-Si bond formation. Catalytic systems would need to overcome the high activation energy associated with this process.

While direct evidence is lacking, analogous reactions in organosilicon chemistry suggest that radical-initiated pathways or the use of highly reactive silylene intermediates could be potential routes. For example, the thermal or photochemical generation of dichlorosilylene (B1217353) (:SiCl₂) from hexachlorodisilane (B81481) could, in principle, insert into the C-Cl bond of chloroform, although this is speculative and not a documented synthesis of the target compound.

The absence of established catalytic methods for this specific reaction in mainstream chemical literature suggests that alternative, more efficient synthetic routes are favored for obtaining compounds with a trichloromethyl-silicon linkage.

Derivatization and Functionalization Strategies Utilizing Trichloro Trichloromethyl Silane Ccl₃sicl₃

Precursor Chemistry for Novel Organosilicon Compounds

Trichloro(trichloromethyl)silane serves as a crucial precursor in the synthesis of a wide array of organosilicon compounds. Its reactivity, stemming from the presence of three chlorine atoms attached to the silicon atom, allows for the formation of diverse organosilicon derivatives through substitution reactions. dakenchem.com This compound is a key building block for creating silane (B1218182) coupling agents and surface modifiers. chemimpex.com

The synthesis of other functional silanes can be achieved through reactions with alcohols. For instance, its reaction with methanol, ethanol, or ethylene (B1197577) glycol monomethyl ether can produce various useful organosilicon products. google.com The ability to introduce the trichlorosilyl (B107488) group into organic molecules makes it a valuable reagent in the development of new materials with tailored properties. chemimpex.com

A notable application is in the preparation of α-functional silane coupling agents. google.com These agents act as a bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical properties of the resulting composite materials. nih.gov

Synthetic Pathways to Silane-Modified Polymers and Advanced Silicone Materials

This compound is instrumental in the production of silane-modified polymers (SMPs) and advanced silicone materials. chemimpex.com SMPs are polymers that have silyl (B83357) groups at their ends and are the primary components in solvent-free and isocyanate-free adhesives and sealants. wikipedia.org These polymers combine the desirable properties of silicones, such as high elasticity, with those of polyurethanes, like paintability and mechanical strength. wacker.com

The synthesis of SMPs can be approached through in situ functionalization or post-polymerization functionalization routes. rsc.org The unique structure of this compound allows it to act as a monomer or a crosslinking agent, leading to the formation of complex siloxane networks. chemimpex.cominnospk.com These networks are fundamental to the properties of silicone resins, which are known for their high thermal stability and water repellency, making them suitable for electrical insulation at high temperatures and as coatings for electronic components. wikipedia.org

The general curing process for SMPs involves the hydrolysis of silyl ethers in the presence of a catalyst and moisture, which forms an intermediate silanol (B1196071). This silanol then undergoes condensation to form stable siloxane linkages. wikipedia.org

Table of Silane-Modified Polymer Properties:

| Property | Description |

|---|---|

| Versatility | Wide formulation tolerance allows for diverse applications. wacker.com |

| Safety | Formulations can be free of isocyanates and solvents. wacker.com |

| Processing | Low viscosity ensures easy processing. wacker.com |

| Mechanical Strength | Exhibits outstanding mechanical properties. wacker.com |

| Curing | Fast curing rates and strength buildup. wacker.com |

| Adhesion | Adheres to many conventional materials without a primer. wacker.com |

| Clarity | Can be used to create crystal-clear sealants and adhesives. wacker.com |

| Surface Finish | Results in tack-free products. wacker.com |

| Stability | Excellent shelf-life. wacker.com |

Intermediate in the Synthesis of Pharmaceutical Precursors

While direct applications in pharmaceuticals are not its primary use, the principles of using silane compounds as intermediates are relevant. Organosilicon compounds, in general, are used in pharmaceutical manufacturing to simplify complex chemical reactions and facilitate the synthesis of active pharmaceutical ingredients (APIs). zmsilane.com They can help in creating specific molecular frameworks, which can enhance the efficacy and stability of the final drug product. zmsilane.com The use of silane intermediates can lead to more selective reactions, reducing byproducts and ensuring the purity of the API. zmsilane.com

Intermediate in the Synthesis of Agrochemical Precursors

Similar to its role in pharmaceuticals, this compound and related organosilicon compounds can serve as intermediates in the synthesis of agrochemicals. innospk.com Organofunctional silanes are used to produce raw materials for agricultural chemicals. sumitomoseika.co.jp The reactivity of the Si-Cl bonds allows for the introduction of silicon-containing moieties into larger organic molecules, which can be precursors to active ingredients in pesticides and herbicides.

Diastereoselective Trichloromethyl Additions to Carbonyl Compounds

This compound is a source of the trichloromethyl anion (CCl₃⁻), which can be used in diastereoselective addition reactions with carbonyl compounds. This reaction is a valuable method for forming carbon-carbon bonds and creating complex molecules with specific stereochemistry.

A scalable, one-pot procedure has been developed for the synthesis of 2,2,2-trichloromethylcarbinols and their trimethylsilyl-protected derivatives. organic-chemistry.org This method involves the in-situ generation of trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS) from chloroform (B151607) and chlorotrimethylsilane (B32843) using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. organic-chemistry.org The CCl₃-TMS then reacts with aldehydes and ketones to yield the desired products with high diastereoselectivity, in some cases up to 9:1. organic-chemistry.org This process avoids the need to handle the difficult-to-isolate CCl₃-TMS and the use of strongly basic conditions that could affect the carbonyl compounds. organic-chemistry.orgorganic-chemistry.org

The reaction of trihalogenomethyl anions with aldehydes has been studied, and for 4-substituted benzaldehydes, the reactivities follow a linear ρσ⁻ relationship. rsc.org This understanding of reactivity allows for the synthesis of a variety of new compounds with the general formula RCH(OY)CX₃, where R can be an aryl or pyridyl group. rsc.org

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethanol |

| Ethylene glycol monomethyl ether |

| Polyurethanes |

| Chloroform |

| Chlorotrimethylsilane |

| Lithium hexamethyldisilazide |

| 2,2,2-trichloromethylcarbinols |

| Trimethyl(trichloromethyl)silane |

Advanced Applications in Materials Science and Nanotechnology Research

Surface Modification and Tailoring of Material Properties

Trichloro(trichloromethyl)silane is extensively used to alter the surface properties of various materials, most notably to impart hydrophobicity. chemimpex.com When its vapor comes into contact with water on a surface, it reacts to form a thin, stable layer of methylpolysiloxane. wikipedia.org This layer is oriented with methyl groups pointing outwards, creating a water-repellent film that significantly changes the material's interaction with water. wikipedia.org

This surface modification is a cornerstone for creating superhydrophobic coatings, which have applications in various industries. researchgate.net The resulting polymer films are robust; one of the few ways to remove the siloxane layer is with an acid strong enough to dissolve the silicone itself. wikipedia.org This stability makes it an ideal choice for applications requiring durable water repellency, such as in the electronics and automotive sectors. chemimpex.com For instance, filter paper treated with this compound will allow organic solvents to pass through while blocking water. wikipedia.org

Research has focused on using such silanes to functionalize nanoparticles and create superhydrophobic surfaces on materials like glass and textiles. researchgate.netresearchgate.net The process often involves the controlled reaction of the chlorosilane with surface hydroxyl groups to create a durable, low-surface-energy coating. researchgate.net

| Parameter | Description | Effect of Treatment with this compound |

| Wettability | The ability of a liquid to maintain contact with a solid surface. | Decreases surface wettability, leading to hydrophobicity. |

| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. | Increases the water contact angle, indicative of a water-repellent surface. wikipedia.org |

| Surface Energy | The excess energy at the surface of a material compared to the bulk. | Lowers the surface energy of the substrate. |

| Material Stability | The ability of a material to resist environmental degradation. | Forms a stable, durable polymer film resistant to removal. wikipedia.org |

Design and Synthesis of Nanostructured Materials

This compound serves as a fundamental building block in the synthesis of more complex silicon-based materials, including nanostructured polymers and resins. chemimpex.comwikipedia.org Its primary role is as a precursor for producing highly cross-linked methyl silicone resins. wikipedia.org These polymers are notable for their exceptional thermal stability, capable of withstanding temperatures up to 550 °C in a vacuum. wikipedia.org

This property makes them highly suitable for specialized applications in electronics, such as coatings for computer chips and other components. wikipedia.org The resulting resin not only provides thermal insulation but also confers water repellency, protecting sensitive electronic parts from moisture. wikipedia.org

Furthermore, this compound is a key reagent in the synthesis of other important organosilicon compounds. For example, it is used as the raw material in the liquid-phase chlorination process to produce chloromethyltrichlorosilane. google.com This subsequent compound is a vital intermediate for creating a variety of α-functional silane (B1218182) coupling agents and other useful organosilicon products. google.com The ability to facilitate chemical reactions that form intricate siloxane networks makes it a valuable tool for researchers developing novel materials in nanotechnology. chemimpex.com

| Material/Precursor | Synthesis Role of this compound | Key Properties/Applications |

| Methyl Silicone Resins | Acts as a monomer for creating highly cross-linked polymers. wikipedia.org | High thermal stability (up to 550°C), water repellency, electrical insulation for electronics. wikipedia.org |

| Chloromethyltrichlorosilane | Serves as the primary raw material for its synthesis via liquid-phase chlorination. google.com | Important intermediate for producing α-functional silane coupling agents and other organosilicon products. google.com |

| Silicon-based Nanomaterials | A versatile reagent for introducing silicon into molecules to develop new compounds. chemimpex.com | Facilitates advancements in materials science and nanotechnology research. chemimpex.com |

Environmental Fate and Ecotoxicological Considerations in Academic Research

Hydrolysis Kinetics and Product Characterization

Trichloro(trichloromethyl)silane, like other chlorosilanes, undergoes rapid and exothermic hydrolysis upon contact with water or moisture in the air. oecd.orggelest.com This reactivity is a defining characteristic of its environmental behavior, as the parent compound is not expected to persist in aqueous environments. nih.gov The hydrolysis reaction involves the substitution of the chloro groups with hydroxyl groups from water, leading to the formation of a silanol (B1196071) and hydrochloric acid. wikipedia.orginchem.org

The general reaction for the hydrolysis of a methyltrichlorosilane (B1216827) is as follows: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl wikipedia.org

The primary products of this hydrolysis are the corresponding silanol, in this case, trichloromethylsilanetriol, and hydrogen chloride (which forms hydrochloric acid in water). wikipedia.orginchem.org The resulting silanol is often unstable and can undergo further reactions. wikipedia.org

Table 1: Hydrolysis Reaction of this compound

| Reactant | Reagent | Products | Description |

| This compound (CCl₃SiCl₃) | Water (H₂O) | Trichloromethylsilanetriol (CCl₃Si(OH)₃) + Hydrochloric Acid (HCl) | A rapid hydrolysis reaction where the chlorine atoms attached to the silicon are replaced by hydroxyl groups, releasing hydrogen chloride. |

Environmental Distribution and Transformation of Hydrolysis Products

The environmental distribution and subsequent transformation of this compound are dictated by its hydrolysis products. Any potential ecotoxicological effects will stem from these products rather than the parent compound. oecd.org The two primary hydrolysis products, trichloromethylsilanetriol and hydrochloric acid, have distinct environmental fates.

Trichloromethylsilanetriol: Silanols, the silicon-containing products of hydrolysis, are key intermediates in organosilicon chemistry. wikipedia.org Trichloromethylsilanetriol, being a silanetriol, is generally unstable and readily undergoes self-condensation reactions to form polysiloxanes. wikipedia.orggelest.com This process involves the elimination of water molecules between silanol groups to form stable Si-O-Si (siloxane) bridges, resulting in the formation of a cross-linked polymer network. wikipedia.org These silicone polymers are generally considered to have low biodegradability. exsymol.com However, silanols themselves are reported to be easily degraded in the environment. exsymol.com Silanols are more acidic than their alcohol counterparts. wikipedia.org Due to the rapid hydrolysis and subsequent condensation, the potential for bioaccumulation of the parent chlorosilane and its initial hydrolysis products is considered low. oecd.org

Hydrochloric Acid: The other major hydrolysis product is hydrogen chloride, which dissolves in water to form hydrochloric acid. wikipedia.orginchem.org The release of HCl can lead to a localized decrease in the pH of the surrounding environment, particularly in poorly buffered aquatic systems. oecd.org This acidification can have toxic effects on aquatic organisms. oecd.orgnih.gov

Table 2: Environmental Fate of this compound Hydrolysis Products

| Hydrolysis Product | Transformation Pathway | Resulting Products/Effects | Environmental Significance |

| Trichloromethylsilanetriol | Condensation | Polysiloxane network + Water | Formation of stable, cross-linked silicone polymers. Low potential for bioaccumulation of the initial silanol. oecd.orgwikipedia.org |

| Hydrochloric Acid | Dissolution in water | Acidification of the local environment | Potential for toxic effects on aquatic life in systems with low buffering capacity. oecd.org |

Q & A

Q. Critical Parameters :

- Substrate Scope : Electron-rich amines react faster due to easier SET.

- Solvent : Acetonitrile or THF optimizes radical stability .

Basic Question: What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

Standard analytical workflows include:

Q. Optimization Tips :

- Concentration : 5% solution balances reactivity and film uniformity.

- Curing Time : Extended curing (≥2 hours) reduces pinhole defects .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a fume hood due to acute toxicity (H330) and corrosivity (H314) .

- Storage : Keep in airtight containers at 2–30°C; avoid moisture to prevent violent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in inert absorbents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.